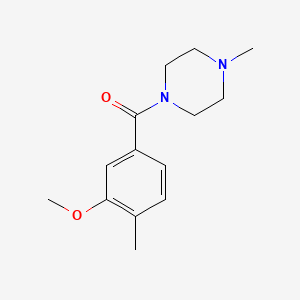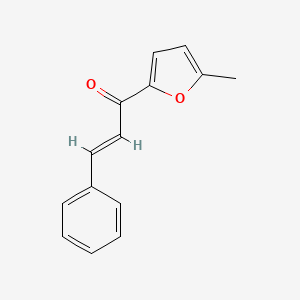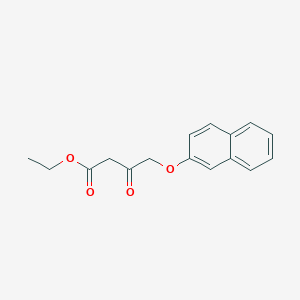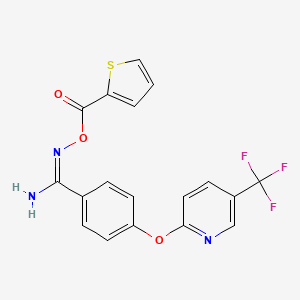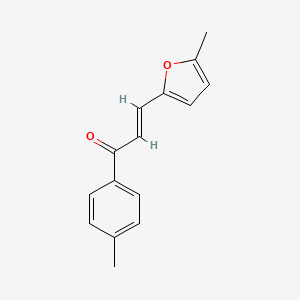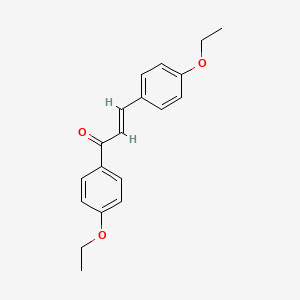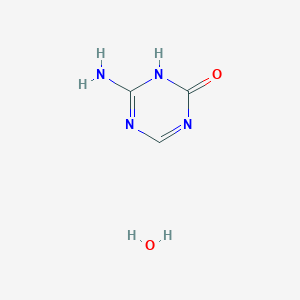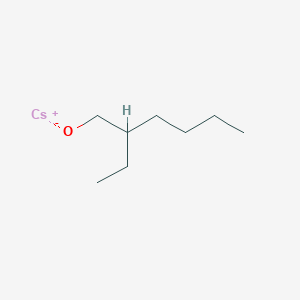
Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Caesium 2-ethylhexoxide (Cs2Et2O) is a unique chemical compound with a wide range of applications in scientific research and laboratory experiments. It is a white, crystalline solid with a melting point of 486°C, and is soluble in organic solvents such as octane and toluene. Cs2Et2O is often used as a catalyst in various chemical reactions, and its unique properties make it a valuable tool for scientists in the laboratory.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for Caesium 2-ethylhexoxide involves the reaction of 2-ethylhexanol with caesium hydroxide in an organic solvent.
Starting Materials
2-ethylhexanol, Caesium hydroxide, Organic solvent (octane/toluene)
Reaction
Add 2-ethylhexanol to a reaction flask, Add caesium hydroxide to the reaction flask, Add organic solvent to the reaction flask, Heat the reaction mixture to reflux, Stir the reaction mixture for several hours, Allow the reaction mixture to cool to room temperature, Extract the organic layer with water, Dry the organic layer with anhydrous sodium sulfate, Filter the organic layer to remove any solids, Concentrate the organic layer under reduced pressure, Purify the resulting product by column chromatography
作用机制
The mechanism of action of Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) is not fully understood. It is believed that the compound acts as a Lewis acid, meaning that it accepts electrons from other molecules in order to form covalent bonds. This allows the compound to act as a catalyst in various chemical reactions, promoting the formation of covalent bonds between molecules. Additionally, Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) is believed to act as a sensitizer in photochemical reactions, allowing light to be absorbed by molecules and thus promoting the formation of new bonds.
生化和生理效应
The biochemical and physiological effects of Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) are not well understood. While it is believed to be relatively non-toxic, it is important to note that it is a strong irritant and can cause skin and eye irritation. Additionally, Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) is believed to be a carcinogen, and long-term exposure should be avoided.
实验室实验的优点和局限性
The advantages of using Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) in lab experiments are numerous. It is a relatively inexpensive reagent, and its ability to promote the formation of covalent bonds between molecules makes it a valuable tool for scientists. Additionally, it is not highly toxic and can be safely handled in the laboratory.
The main limitation of Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) is its limited solubility. It is only soluble in organic solvents such as octane and toluene, which can be difficult to obtain in the laboratory. Additionally, its strong irritant properties can make it difficult to handle in the laboratory.
未来方向
The future of Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) research is promising. Scientists are currently exploring the use of Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) as a catalyst in the synthesis of complex molecules, as well as its potential use in the production of polymers. Additionally, researchers are investigating the potential use of Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) as a sensitizer in photochemical reactions, and as a reagent in the synthesis of complex molecules. Finally, scientists are exploring the potential use of Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) as a stabilizer for polymers.
科学研究应用
Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) is widely used in scientific research for its unique properties. It is often used as a catalyst in various chemical reactions, and its ability to promote the formation of covalent bonds between organic molecules makes it a valuable tool for scientists. Additionally, Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) has been used as a sensitizer in photochemical reactions, as a reagent in the synthesis of complex molecules, and as a stabilizer for polymers. It has also been used to catalyze the formation of polymers from monomers, and to catalyze the formation of polymers from polymers.
属性
IUPAC Name |
cesium;2-ethylhexan-1-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O.Cs/c1-3-5-6-8(4-2)7-9;/h8H,3-7H2,1-2H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSROBZVAGSHBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C[O-].[Cs+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17CsO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Caesium 2-ethylhexoxide, (0.8-1.0M in octane/toluene) | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

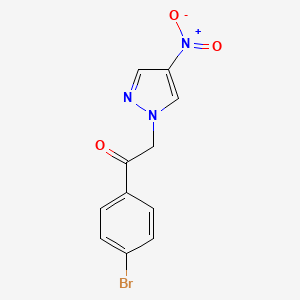
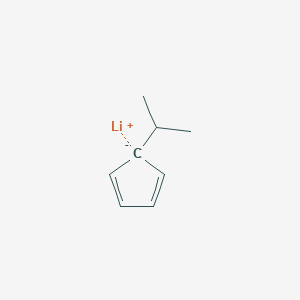
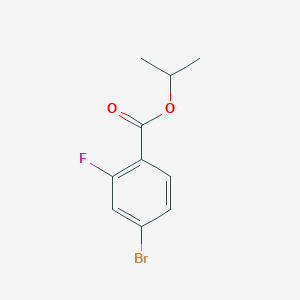

![2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine](/img/structure/B6320524.png)
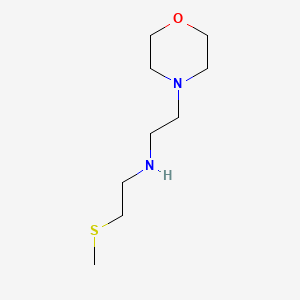
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate](/img/structure/B6320540.png)
